1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one
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Overview
Description
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, a chloropyridine moiety, and a phenylpropanone backbone. Its unique chemical structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through the chlorination of pyridine derivatives under controlled conditions.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Coupling Reaction: The chloropyridine intermediate is then coupled with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors or enzymes, to understand its therapeutic potential.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials, catalysts, or chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and thereby exerting its effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one: This compound shares a similar core structure but differs in the presence of a hydroxy group instead of a methyl group.
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-phenylpropan-1-one: Similar structure with variations in the substituents on the phenyl ring.
Uniqueness
1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-20(2,16-6-4-3-5-7-16)19(26)24-12-10-23(11-13-24)18(25)15-8-9-22-17(21)14-15/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIMWWKTRHWJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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